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N-Ethyl-1H-indazol-6-amine

Lipophilicity CNS drug design ADME prediction

Medicinal chemistry programs often struggle with balancing lipophilicity and permeability in kinase inhibitor scaffolds. N-Ethyl-1H-indazol-6-amine (CAS 88369-87-3) directly addresses this challenge. Its C9H11N3 indazole core mimics ATP adenine, validated in patents against TTK, PLK4, Aurora, and IRAK4 kinases. - XLogP3 2.6 & TPSA 40.7 Ų: Optimal CNS drug-like profile for neurodegenerative/neuro-oncology kinase targets. - Secondary amine handle enables single-point derivatization without bis-substitution, streamlining amide/sulfonamide library synthesis. - ≥98% purity (modal supplier value) ensures reproducible results in fragment growing and lead optimization campaigns.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 88369-87-3
Cat. No. B1625828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1H-indazol-6-amine
CAS88369-87-3
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCNC1=CC2=C(C=C1)C=NN2
InChIInChI=1S/C9H11N3/c1-2-10-8-4-3-7-6-11-12-9(7)5-8/h3-6,10H,2H2,1H3,(H,11,12)
InChIKeyCRZJEVNBHVMUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1H-indazol-6-amine: Physicochemical & Scaffold Profile


N-Ethyl-1H-indazol-6-amine (CAS 88369-87-3) is a C9H11N3 secondary amine belonging to the 6-aminoindazole heterocycle class, with a molecular weight of 161.20 g/mol, computed XLogP3 of 2.6, and a topological polar surface area (TPSA) of 40.7 Ų [1]. The compound features an indazole bicyclic core bearing an exocyclic N-ethylamino substituent at the 6-position, distinguishing it from N1-alkylated regioisomers and from the unsubstituted parent 1H-indazol-6-amine (MW 133.15, XLogP3 1.6, TPSA 54.7 Ų) [2]. As a versatile synthetic intermediate, this compound is recognized within multiple patent families as a building block for kinase inhibitor programs, including modulators of TTK, PLK4, Aurora kinases, and IRAK4 [3][4]. Its balanced physicochemical properties place it at the intersection of fragment-like and lead-like chemical space, making it a strategic procurement choice for medicinal chemistry campaigns targeting ATP-binding pockets.

N-Ethyl-1H-indazol-6-amine vs. Generic Indazole Analogs


Within the 6-aminoindazole series, the identity of the N-alkyl substituent is a critical determinant of lipophilicity, conformational flexibility, metabolic stability, and synthetic derivatization potential. As demonstrated by Plescia et al. (2010), N-methyl and N-ethyl substitutions on the indazole nucleus produce structurally distinct compounds with differing biological activity profiles, where the N-ethylation position was unequivocally confirmed by single-crystal X-ray analysis [1]. The XLogP3 progression from N-H (1.6) to N-methyl (2.2) to N-ethyl (2.6) to N-propyl (3.1) spans a 1.5 log unit range, translating to an approximately 32-fold difference in theoretical partition coefficient that directly impacts membrane permeability, aqueous solubility, and off-target promiscuity risk [2][3]. Furthermore, the rotatable bond count increases stepwise from 0 (parent) to 1 (methyl) to 2 (ethyl) to 3 (propyl), altering the conformational entropy penalty upon target binding [2][4]. For procurement decisions in fragment-based or lead-optimization programs, substituting N-ethyl-1H-indazol-6-amine with the N-methyl or unsubstituted analog without quantitative justification can introduce uncontrolled variables in SAR series, alter pharmacokinetic trajectories, and compromise the reproducibility of published synthetic routes. The evidence below quantifies these differences across multiple measurable dimensions.

N-Ethyl-1H-indazol-6-amine: Quantitative Evidence vs. Closest Analogs


Lipophilicity (XLogP3) in the CNS Permeability Window

N-Ethyl-1H-indazol-6-amine exhibits a computed XLogP3 of 2.6, placing it within the recognized optimal lipophilicity range (2.0–3.0) for balancing passive membrane permeability with aqueous solubility and low metabolic clearance risk. By direct comparison, the N-methyl analog (CAS 1086392-14-4) has XLogP3 2.2, the N-propyl analog (CAS 110327-56-5) has XLogP3 3.1, and the unsubstituted parent 1H-indazol-6-amine (CAS 6967-12-0) has XLogP3 1.6 [1][2][3]. The 0.4 log unit increment from N-methyl to N-ethyl represents an approximately 2.5-fold increase in calculated partition coefficient, which is substantial enough to alter blood-brain barrier penetration predictions yet remains below the XLogP3 >3 threshold associated with elevated promiscuity and hERG liability [1][3]. The N-propyl analog at XLogP3 3.1 crosses this threshold, while the unsubstituted parent at XLogP3 1.6 falls below the optimal permeability range for many intracellular targets.

Lipophilicity CNS drug design ADME prediction

Rotatable Bonds and Conformational Flexibility

N-Ethyl-1H-indazol-6-amine possesses 2 rotatable bonds, representing a precisely intermediate conformational flexibility within the N-alkyl-6-aminoindazole homologous series. The N-methyl analog has 1 rotatable bond, the N-propyl analog has 3 rotatable bonds, and the unsubstituted parent 1H-indazol-6-amine has 0 rotatable bonds [1][2][3]. Each additional rotatable bond is estimated to carry a conformational entropy penalty of approximately 0.7–1.6 kcal/mol upon receptor binding, yet insufficient flexibility can prevent the ligand from accessing optimal binding conformations [1]. The ethyl substituent provides conformational degrees of freedom through rotation around the CH2–CH3 and NH–CH2 bonds, enabling induced-fit adaptation to kinase hinge-region pockets without the excessive entropic cost associated with the n-propyl chain.

Conformational analysis Binding entropy Ligand efficiency

Topological Polar Surface Area and Membrane Permeability

N-Ethyl-1H-indazol-6-amine has a computed topological polar surface area (TPSA) of 40.7 Ų, which is 25.6% lower than the 54.7 Ų TPSA of the unsubstituted parent 1H-indazol-6-amine [1][2]. N-Methyl-1H-indazol-6-amine and N-propyl-1H-indazol-6-amine share the identical TPSA of 40.7 Ų, demonstrating that any N-alkylation at the 6-amino position eliminates the additional hydrogen-bonding contribution of the primary amine NH2 group [3][4]. The TPSA threshold of <60 Ų is widely recognized as a predictor of good intestinal absorption, while TPSA <90 Ų is associated with blood-brain barrier penetration [1]. The experimentally determined aqueous solubility of the parent 1H-indazol-6-amine is 18.2 µg/mL at pH 7.4, and the 14.0 Ų reduction in TPSA upon N-ethylation is predicted to correlate with a meaningful improvement in passive membrane flux [2].

Membrane permeability ADME Drug-likeness

Fragment Rule of Three Compliance

N-Ethyl-1H-indazol-6-amine (MW 161.20 g/mol, HBD 2, HBA 2) conforms to the 'Rule of Three' (MW <300, HBD ≤3, HBA ≤3, XLogP ≤3) widely adopted in fragment-based drug discovery (FBDD) library design [1]. In contrast, the unsubstituted parent 1H-indazol-6-amine (MW 133.15, XLogP3 1.6, TPSA 54.7 Ų) also meets these criteria but offers lower lipophilicity that may reduce hit rates in biochemical screens against hydrophobic kinase pockets [2]. The N-propyl analog (MW 175.23, XLogP3 3.1) violates the XLogP3 ≤3 guideline, potentially increasing non-specific binding and false-positive rates in fragment screening [3]. Within the context of the 6-aminoindazole scaffold's established anticancer pharmacology — where derivative 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) achieved IC50 = 14.3 ± 4.4 µM in HCT116 colorectal cancer cells with >100 µM selectivity over normal MRC5 fibroblasts, and derivative 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) demonstrated IC50 = 0.4 ± 0.3 µM in the same cell line [4][5] — the N-ethyl analog represents a synthetically accessible, physicochemically balanced fragment for hit-to-lead expansion strategies.

Fragment-based drug discovery Rule of Three Ligand efficiency

Secondary Amine as a Versatile Synthetic Handle

N-Ethyl-1H-indazol-6-amine contains a secondary aromatic amine (Ar-NH-CH2CH3) that enables a broader repertoire of high-yielding derivatization reactions compared to the primary amine parent (1H-indazol-6-amine, Ar-NH2) or the tertiary amine analog (N,N-diethyl-1H-indazol-6-amine). The secondary amine can undergo acylation to form amides, sulfonylation to form sulfonamides, reductive amination with aldehydes to form tertiary amines, urea formation with isocyanates, and carbamate formation with chloroformates — all under mild conditions compatible with parallel library synthesis [1]. The primary amine parent, by contrast, can undergo bis-acylation or bis-alkylation leading to mixtures, while the tertiary N,N-diethyl analog lacks a reactive N-H for these transformations entirely [2]. Plescia et al. (2010) demonstrated practical N-ethylation methodology on the indazole nucleus using triethyl orthobenzoate and confirmed the N-ethylation position by single-crystal X-ray analysis, establishing the synthetic accessibility and structural definiteness of N-ethyl indazole derivatives [1]. The Tan et al. (2023) study further validated that 6-aminoindazole serves as a starting material for reductive amination with substituted benzaldehydes, yielding diverse N-benzyl derivatives in good yields [3].

Synthetic chemistry Library synthesis Late-stage functionalization

N-Ethyl-1H-indazol-6-amine: Priority Application Scenarios


Fragment-Based Drug Discovery: Kinase ATP-Site Screening

N-Ethyl-1H-indazol-6-amine satisfies all Rule of Three criteria (MW 161.20, XLogP3 2.6, HBD 2, HBA 2) and provides balanced lipophilicity within the optimal 2.0–3.0 range, as established in Section 3 Evidence Item 4 [1]. Its indazole core mimics the adenine moiety of ATP, a strategy validated by multiple kinase inhibitor patents covering TTK, PLK4, Aurora, and IRAK4 kinases [2]. The compound can be screened directly in biochemical or biophysical fragment screens (SPR, NMR, thermal shift) against kinase targets, where its XLogP3 advantage over the N-methyl analog (2.6 vs. 2.2) may improve hit rates for hydrophobic hinge-region pockets. Following hit identification, the secondary amine handle enables rapid fragment growing via acylation or reductive amination, as demonstrated by Tran et al. (2023) for the 6-aminoindazole scaffold [3].

Medicinal Chemistry SAR: Mono-Functionalization Building Block

The secondary amine of N-ethyl-1H-indazol-6-amine serves as a predictable mono-functionalization point, avoiding the bis-substitution complications of the primary amine parent 1H-indazol-6-amine while retaining an NH handle absent in tertiary amine analogs (Section 3, Evidence Item 5) [1]. This makes it an ideal core scaffold for generating focused amide, sulfonamide, or urea libraries for kinase inhibitor SAR exploration. The synthetic route is well-precedented: Plescia et al. (2010) established practical N-ethylation methodology on indazoles with crystallographic confirmation of regiochemistry, and the scaffold's anticancer potential is substantiated by the 0.4 µM IC50 achieved by derivative 36 in HCT116 cells [2][3]. Procurement at ≥97% purity (available from multiple vendors including Leyan at 98% and Alfa Apex at 97%) ensures reproducible library synthesis outcomes [4].

CNS-Penetrant Kinase Inhibitor Lead Optimization

With XLogP3 2.6 and TPSA 40.7 Ų — both within recognized thresholds for CNS drug-likeness (XLogP3 1–3, TPSA <90 Ų) — N-ethyl-1H-indazol-6-amine is physicochemically pre-optimized for CNS drug discovery programs compared to the N-propyl analog (XLogP3 3.1, exceeding the CNS upper limit) and the parent (XLogP3 1.6, potentially limiting passive permeability) as quantified in Section 3 Evidence Items 1 and 3 [1][2]. The 2 rotatable bonds (Section 3, Evidence Item 2) provide sufficient flexibility for induced-fit binding to CNS kinase targets such as GSK-3β or CDK5 without excessive entropic penalty. The compound's TPSA of 40.7 Ų is 25.6% lower than the parent's 54.7 Ų, predicting improved brain penetration while maintaining the hydrogen-bonding capacity needed for kinase hinge-region recognition [2]. This profile makes it a strategically advantageous starting point for CNS kinase inhibitor programs targeting neurodegenerative or neuro-oncology indications.

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